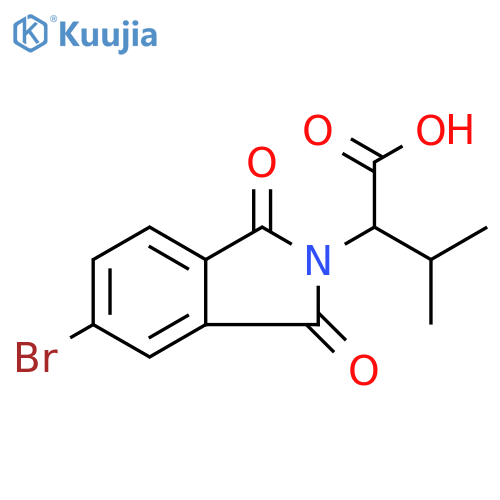

Cas no 355813-55-7 (2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid)

355813-55-7 structure

商品名:2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid

CAS番号:355813-55-7

MF:C13H12BrNO4

メガワット:326.142683029175

CID:5231948

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 2H-Isoindole-2-acetic acid, 5-bromo-1,3-dihydro-α-(1-methylethyl)-1,3-dioxo-

- 2-(5-Bromo-1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid

- 2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid

-

- インチ: 1S/C13H12BrNO4/c1-6(2)10(13(18)19)15-11(16)8-4-3-7(14)5-9(8)12(15)17/h3-6,10H,1-2H3,(H,18,19)

- InChIKey: ZQAZTRZXTJGANQ-UHFFFAOYSA-N

- ほほえんだ: C(N1C(C2=CC(Br)=CC=C2C1=O)=O)(C(=O)O)C(C)C

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344037-500mg |

2-(5-Bromo-1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid |

355813-55-7 | 95% | 500mg |

¥18867.00 | 2024-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344037-1g |

2-(5-Bromo-1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid |

355813-55-7 | 95% | 1g |

¥19623.00 | 2024-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344037-100mg |

2-(5-Bromo-1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid |

355813-55-7 | 95% | 100mg |

¥14976.00 | 2024-05-17 | |

| Enamine | EN300-15078-100mg |

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid |

355813-55-7 | 100mg |

$364.0 | 2023-09-27 | ||

| Enamine | EN300-15078-50mg |

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid |

355813-55-7 | 50mg |

$348.0 | 2023-09-27 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00998781-1g |

2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-butyric acid |

355813-55-7 | 95% | 1g |

¥3325.0 | 2023-03-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344037-2.5g |

2-(5-Bromo-1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid |

355813-55-7 | 95% | 2.5g |

¥33415.00 | 2024-05-17 | |

| Enamine | EN300-15078-0.5g |

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid |

355813-55-7 | 0.5g |

$699.0 | 2023-02-09 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344037-250mg |

2-(5-Bromo-1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid |

355813-55-7 | 95% | 250mg |

¥18090.00 | 2024-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344037-50mg |

2-(5-Bromo-1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid |

355813-55-7 | 95% | 50mg |

¥13219.00 | 2024-05-17 |

2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid 関連文献

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

355813-55-7 (2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid) 関連製品

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:355813-55-7)2-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanoic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):436.0/1264.0